2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride is a chemical compound with the molecular formula C21H36Cl2O2 and a molecular weight of 391.415 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a hexyl group and a carbonyl chloride group, as well as an octanoyl chloride group .
Vorbereitungsmethoden
The synthesis of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be achieved through various methods. One common approach involves the reaction of cyclohexene with hexyl chloride in the presence of a catalyst to form 2-hexylcyclohex-3-ene . This intermediate can then be reacted with thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The octanoyl chloride group can be introduced through a similar reaction with octanoic acid and thionyl chloride .
Industrial production methods often involve large-scale reactions using similar reagents and conditions, with careful control of temperature and pressure to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus trichloride (PCl3), and various nucleophiles such as amines and alcohols . Major products formed from these reactions include amides, esters, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be compared with other similar compounds, such as:
Cyclohex-3-ene-1-carbonyl chloride: This compound lacks the hexyl and octanoyl groups, making it less hydrophobic and less reactive in certain reactions.
Octanoyl chloride: This compound lacks the cyclohexene ring and hexyl group, making it more linear and less sterically hindered.
The uniqueness of this compound lies in its combination of a cyclohexene ring, hexyl group, and octanoyl chloride group, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
66427-16-5 |
---|---|
Molekularformel |
C21H36Cl2O2 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride |
InChI |
InChI=1S/C13H21ClO.C8H15ClO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15;1-2-3-4-5-6-7-8(9)10/h6,9,11-12H,2-5,7-8,10H2,1H3;2-7H2,1H3 |
InChI-Schlüssel |
JDDBUTWXRCLLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)Cl.CCCCCCC1C=CCCC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.